![molecular formula C10H13N5O4 B7773237 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate](/img/structure/B7773237.png)
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate involves several steps. One common method includes the reaction of acyclovir with acetic anhydride in the presence of a base such as pyridine . The reaction conditions typically involve heating the mixture to facilitate the acetylation process. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the acetate group can be replaced by other nucleophiles like halides or amines.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate is closely related to that of acyclovir. It targets viral DNA polymerase, inhibiting viral DNA synthesis and replication . The compound is phosphorylated by viral thymidine kinase to form acyclovir monophosphate, which is further converted to acyclovir triphosphate. This active form competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and inhibition of viral replication .
Comparison with Similar Compounds
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate is similar to other acyclovir-related compounds, such as:
Acyclovir: The parent compound, widely used as an antiviral medication.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Ganciclovir: Another antiviral compound with a similar mechanism of action but used primarily for cytomegalovirus infections.
The uniqueness of this compound lies in its role as an impurity standard and its specific use in the synthesis and quality control of acyclovir .
Properties
IUPAC Name |
2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O4/c1-6(16)19-3-2-18-5-15-4-12-7-8(15)13-10(11)14-9(7)17/h4H,2-3,5H2,1H3,(H3,11,13,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMHAXLGAKQREIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OCCOCN1C=NC2=C1NC(=NC2=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
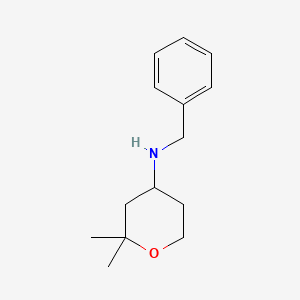
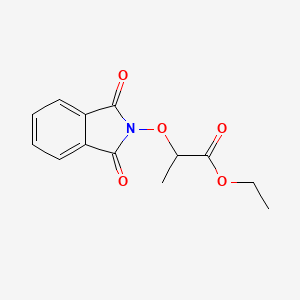
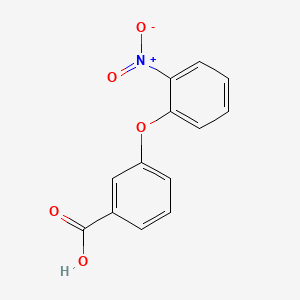
![4-(acetylsulfanyl)-9a,11a-dimethyl-2,3,3a,3b,4,5,7,8,9,9a,9b,10,11,11a-tetradecahydrospiro[cyclopenta[a]phenanthrene-1,2'-oxolane]-5',7-dione](/img/structure/B7773166.png)
![1-[(1Z)-1-(hydroxyimino)ethyl]-9a,11a-dimethyl-3H,3aH,3bH,4H,5H,5aH,6H,7H,8H,9H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-yl acetate](/img/structure/B7773177.png)
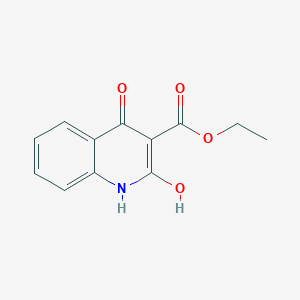
![N-[amino-(2,5-dioxocyclopentylidene)methyl]benzamide](/img/structure/B7773188.png)

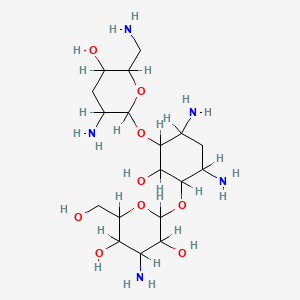
![N-[4-(dimethylamino)phenyl]-N'-prop-2-enylcarbamimidothioic acid](/img/structure/B7773213.png)
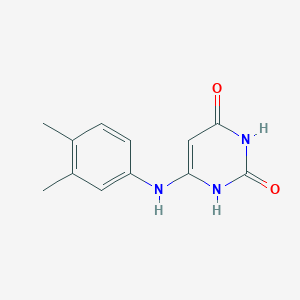
![(4E)-4-[(4-chloro-3-nitrophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)pyrazol-3-one](/img/structure/B7773219.png)
![N,4-Dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)benzenesulfonamide](/img/structure/B7773223.png)
![N-[9-(2-hydroxyethoxymethyl)-6-oxo-3H-purin-2-yl]acetamide](/img/structure/B7773229.png)
